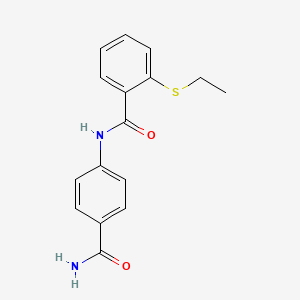
N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a carbamoylphenyl group and an ethylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under acidic conditions.
Introduction of the Carbamoylphenyl Group: The carbamoylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable carbamoyl chloride reacts with the benzamide core.
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be added through a thiolation reaction, where an ethylthiol reacts with the benzamide core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
科学研究应用
N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamoylphenyl group may interact with specific amino acid residues in proteins, leading to changes in their function.
相似化合物的比较
Similar Compounds
N-(4-carbamoylphenyl)benzamide: Lacks the ethylsulfanyl group, which may result in different biological activities.
2-(ethylsulfanyl)benzamide: Lacks the carbamoylphenyl group, which may affect its interaction with molecular targets.
N-(4-carbamoylphenyl)-2-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
N-(4-carbamoylphenyl)-2-(ethylsulfanyl)benzamide is unique due to the presence of both the carbamoylphenyl and ethylsulfanyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C16H16N2O2S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
N-(4-carbamoylphenyl)-2-ethylsulfanylbenzamide |
InChI |
InChI=1S/C16H16N2O2S/c1-2-21-14-6-4-3-5-13(14)16(20)18-12-9-7-11(8-10-12)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20) |
InChI 键 |
GQZKQRQNBWONIL-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B14959495.png)
![N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B14959498.png)
![3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6H-benzo[c]chromen-6-one](/img/structure/B14959501.png)
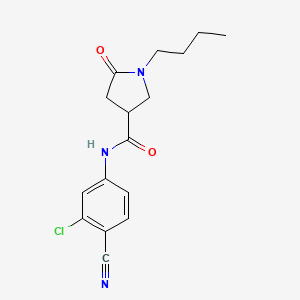
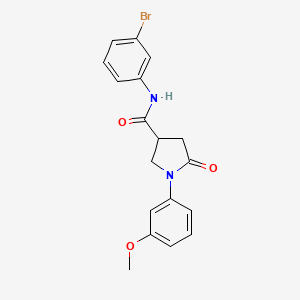
![methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B14959525.png)
![1-(furan-2-carbonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B14959533.png)
![4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one](/img/structure/B14959534.png)
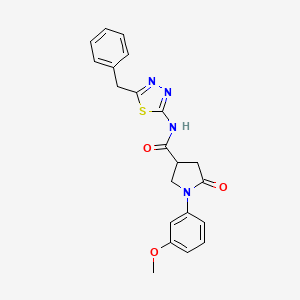
![N-(4-bromo-2-methylphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959540.png)
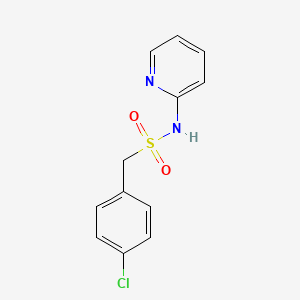
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B14959550.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B14959555.png)
![7-[(4-chlorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959564.png)
